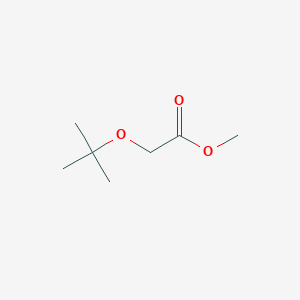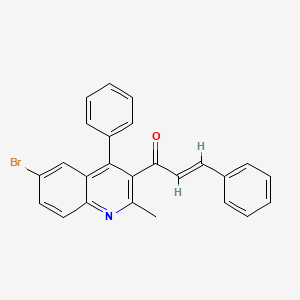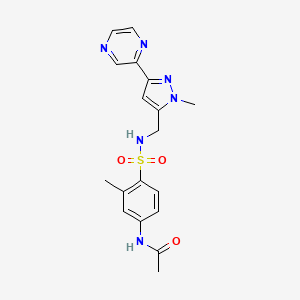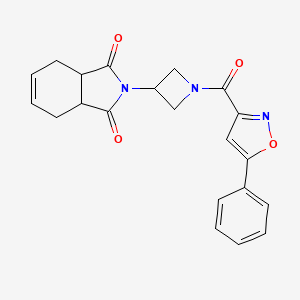
Methyl 2-(tert-butoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(tert-butoxy)acetate is an organic compound belonging to the ester family. It is characterized by the presence of a tert-butoxy group attached to the second carbon of the acetate moiety. This compound is often used in organic synthesis due to its reactivity and stability under various conditions.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-(tert-butoxy)acetate can be synthesized through the esterification of tert-butyl alcohol with methyl acetate in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow microreactor systems. These systems enhance the efficiency and sustainability of the synthesis process by providing better control over reaction conditions and minimizing waste .
化学反応の分析
Types of Reactions: Methyl 2-(tert-butoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acids or bases, it can hydrolyze to form tert-butyl alcohol and methyl acetate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: Tert-butyl alcohol and methyl acetate.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl 2-(tert-butoxy)acetate is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used in the synthesis of intermediates for drug development.
Material Science: It is employed in the preparation of polymers and other advanced materials.
作用機序
Methyl 2-(tert-butoxy)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. Unlike ethyl acetate, which has a simpler structure, this compound contains a bulky tert-butoxy group, which imparts different reactivity and steric properties. Methyl butyrate, on the other hand, has a longer carbon chain but lacks the tert-butoxy group, making it less sterically hindered.
類似化合物との比較
- Ethyl acetate
- Methyl butyrate
- Tert-butyl acetate
Methyl 2-(tert-butoxy)acetate stands out due to its unique combination of a tert-butoxy group and an ester moiety, making it a valuable compound in various chemical applications.
特性
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)10-5-6(8)9-4/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWVGINPCZDHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2517307.png)

![2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2517310.png)

![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)


![5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2517315.png)






